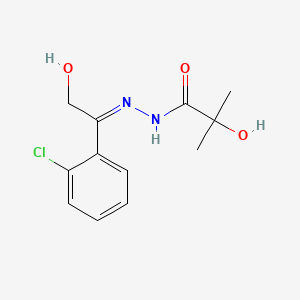
(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)-2-hydroxyethylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)-2-hydroxyethylidene)hydrazide is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes a hydrazide group, a chlorophenyl group, and a hydroxyethylidene group. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
The synthesis of (E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)-2-hydroxyethylidene)hydrazide can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-hydroxy-2-methylpropanoic acid under specific conditions to yield the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)-2-hydroxyethylidene)hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction can lead to the formation of alcohols or amines.
Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)-2-hydroxyethylidene)hydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and inhibition. Its structure allows it to interact with various biological molecules, making it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design and development.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)-2-hydroxyethylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context.
For example, the hydrazide group in the compound can form covalent bonds with enzyme active sites, leading to enzyme inhibition. Additionally, the chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. The hydroxyethylidene group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)-2-hydroxyethylidene)hydrazide can be compared with other similar compounds, such as:
2-Hydroxy-2-methylpropanoic acid (1-(2-bromophenyl)-2-hydroxyethylidene)hydrazide: This compound has a bromophenyl group instead of a chlorophenyl group. The presence of bromine can affect the compound’s reactivity and biological activity.
2-Hydroxy-2-methylpropanoic acid (1-(2-fluorophenyl)-2-hydroxyethylidene)hydrazide: The fluorophenyl group in this compound can influence its chemical properties and interactions with biological molecules.
2-Hydroxy-2-methylpropanoic acid (1-(2-methylphenyl)-2-hydroxyethylidene)hydrazide: The methylphenyl group can alter the compound’s hydrophobicity and reactivity compared to the chlorophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
133662-06-3 |
|---|---|
Molecular Formula |
C12H15ClN2O3 |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
N-[(E)-[1-(2-chlorophenyl)-2-hydroxyethylidene]amino]-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C12H15ClN2O3/c1-12(2,18)11(17)15-14-10(7-16)8-5-3-4-6-9(8)13/h3-6,16,18H,7H2,1-2H3,(H,15,17)/b14-10- |
InChI Key |
DWPDINCFFNHRHG-UVTDQMKNSA-N |
Isomeric SMILES |
CC(C)(C(=O)N/N=C(/CO)\C1=CC=CC=C1Cl)O |
Canonical SMILES |
CC(C)(C(=O)NN=C(CO)C1=CC=CC=C1Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















